molecular formula C17H18O2S B2436578 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-50-2

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No. B2436578
CAS RN: 20618-50-2
M. Wt: 286.39
InChI Key: GNDCXXVPTSEXFD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, commonly known as 4-Methyl-4-methoxysulfanylphenyl-3-propanone, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being used in the study of biochemical and physiological effects.

Scientific Research Applications

Metabolism and Biological Interactions

  • Metabolism in Rats : 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally similar to the one , was studied for its metabolism in rats. Metabolites were identified, including 1-(3, 4-dihydroxyphenyl)-2-propanone and others, with a methodology developed for their quantitative determination in urine (J. Jodynis-Liebert, 1993).

Chemical Synthesis and Reactions

  • Synthesis and Structural Analysis : Studies on the reactions of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, with nitrogen-containing agents provided insights into the synthesis and structure of various derivatives, characterized by X-ray crystallography (L. S. Kosolapova et al., 2013).
  • Indole Formation : The reaction of compounds like 2,4-Bis(4-methoxyphenyl-1,3,2,4-dithiadiphosphetane-2,4-disulfide with phenylhydrazones of methylketones led to the formation of Δ5-1,2,3-diazaphospholines and indoles, suggesting a potential route for synthesizing structurally related molecules (A. El‐Barbary & S. Lawesson, 1981).
  • α-Chlorination Reactions : Research into the α-chlorination of aryl ketones, including compounds similar to the one , using manganese(III) acetate in the presence of chloride ion, provided insights into synthetic applications and reaction mechanisms (Takehiko Tsuruta et al., 1985).

Biological Transformations

  • Biotransformation Studies : Research on the biotransformation of β-ketosulfides, such as 1-(phenylthio)-2-propanone, by fungi showed the formation of single diastereomers of β-hydroxy sulfoxides, demonstrating the biological modification potential of related compounds (H. Holland et al., 2002).

Synthetic Applications

  • Morpholine Hydrochloride Synthesis : The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related ketones indicated a route for creating novel compounds with potential applications (Tan Bin, 2011).

Environmental and Forensic Studies

  • Environmental Implications : The study of lignin degradation and the formation of compounds like 1-(4-hydroxy-3-methoxyphenyl)-propanone in acid treatment of birch lignin highlights the environmental relevance of such compounds (S. Li et al., 1996).
  • Forensic Analysis : Investigations into the synthesis routes of similar compounds and their impurity profiles in MDMA production offer critical insights for forensic science applications (M. Swist et al., 2005).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-13-3-9-16(10-4-13)20-12-11-17(18)14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDCXXVPTSEXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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